molecular formula C17H20N4O2S B13372365 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372365
M. Wt: 344.4 g/mol
InChI Key: MELQQAWLAWOWBU-UHFFFAOYSA-N
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Description

The compound 3-cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class, a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 3 with a cyclohexyl group and at position 6 with a (3-methoxyphenoxy)methyl moiety.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

3-cyclohexyl-6-[(3-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H20N4O2S/c1-22-13-8-5-9-14(10-13)23-11-15-20-21-16(18-19-17(21)24-15)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3

InChI Key

MELQQAWLAWOWBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4CCCCC4

Origin of Product

United States

Preparation Methods

Preparation via Cyclization of Acylhydrazines

This method involves the synthesis of thiadiazole derivatives through the cyclization of acylhydrazines with sulfur reagents such as carbon disulfide (CS₂), isothiocyanates, or dithiocarbamates. The process typically proceeds in two steps:

  • Step 1: Formation of acylhydrazines from appropriate carboxylic acids or esters, often via hydrazinolysis.
  • Step 2: Cyclization of these acylhydrazines with sulfur sources under reflux conditions to yield 1,3,4-thiadiazoles.

Key Reagents & Conditions:

  • Use of phosphorus oxychloride (POCl₃) or phosphorus pentasulfide (P₂S₅) as cyclization agents.
  • Refluxing in solvents like ethanol or acetic acid.
  • The reaction's efficiency depends on substituents on the acylhydrazine, with yields often ranging from 30% to 80%.

Research Data:

Reagent Solvent Temperature Yield (%) Reference
Phosphorus oxychloride - 80°C 40-50
P₂S₅ Ethanol Reflux 50-70

Preparation via Cyclization of Thiosemicarbazides

Thiosemicarbazides are versatile intermediates for thiadiazole synthesis, undergoing cyclization upon treatment with acids or dehydrating agents.

Typical Procedure:

  • Thiosemicarbazide reacts with carboxylic acids or their derivatives.
  • Cyclization is facilitated by dehydrating agents such as phosphorus pentachloride (PCl₅) or trimethylsilyl chloride (TMSCl).
  • The reaction often occurs under reflux, with yields varying from 30% to 90% depending on the substituents and conditions.

Research Data:

Starting Material Cyclization Agent Solvent Yield (%) Reference
Thiosemicarbazide PCl₅ Toluene 50-70
Thiosemicarbazide TMSCl Ethanol 50-90

Heterocyclization of Amino-Triazole Derivatives with Carboxylic Acids

Recent advances have demonstrated the efficiency of heterocyclization reactions involving amino-triazole compounds and aromatic acids, often mediated by phosphorus oxychloride (POCl₃):

  • Reaction Mechanism: The amino group of the triazole reacts with the carboxylic acid under dehydrating conditions, leading to ring closure and formation of the fused heterocyclic system.

  • Procedure:

    • React 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with the corresponding carboxylic acid in excess POCl₃.
    • Heat the mixture for approximately 5 hours.
    • Cool, then neutralize with ammonia to pH 7.
    • Purify via recrystallization.

Research Data:

Starting Material Reagent Temperature Time Yield (%) Characterization Reference
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol POCl₃ 120°C 5 h 70-80 NMR, LC-MS, Elemental Analysis

Specific Synthesis of 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl]triazolo[3,4-b]thiadiazole

Given the structural complexity, a tailored synthetic route involves:

  • Step 1: Synthesis of a suitable amino-triazole precursor, such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, via established methods involving hydrazine derivatives and subsequent thiolation.

  • Step 2: Reaction with a phenolic carboxylic acid derivative bearing a methoxyphenoxy group, under dehydrating conditions with POCl₃, to promote heterocyclization.

  • Step 3: Introduction of the cyclohexyl group at the 3-position, achieved through nucleophilic substitution or via a cyclohexyl-containing precursor.

  • Step 4: Purification and structural confirmation via NMR, LC-MS, and elemental analysis.

Optimized Conditions:

Parameter Value Reference
Reagent Excess POCl₃
Temperature 120°C
Reaction Time 5 hours
Purification Recrystallization

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Yield Range Advantages
Cyclization of acylhydrazines P₂S₅, CS₂ Reflux, 80°C 30-70% Versatile, broad substrate scope
Cyclization of thiosemicarbazides PCl₅, TMSCl Reflux, solvent-dependent 30-90% High yields, straightforward
Heterocyclization with amino-triazoles POCl₃ 120°C, 5 h 70-80% Efficient for fused heterocycles

Chemical Reactions Analysis

3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the urease enzyme, which plays a crucial role in the virulence of certain pathogenic microorganisms . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Triazolothiadiazole derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 3) Substituents (Position 6) Key Biological Activity Reference
3-(2-Chlorophenyl)-6-((4-methoxyphenoxy)methyl) 2-Chlorophenyl (4-Methoxyphenoxy)methyl p38 MAPK inhibition (IC₅₀ = 0.8 μM)
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Adamantyl 2-Chloro-6-fluorophenyl COX-1/2 inhibition, supramolecular interactions
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl) 3,4-Dimethoxyphenyl 2-Methoxyphenyl Antioxidant, antimicrobial
3-Pentadecyl-6-phenyl Pentadecyl Phenyl Anticancer (IC₅₀ = 12 μM vs. MCF-7)
Target Compound Cyclohexyl (3-Methoxyphenoxy)methyl Under investigation

Key Findings

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: Aryl substituents (e.g., 2-chlorophenyl in ) enhance binding to kinase targets like p38 MAPK, while aliphatic groups (e.g., pentadecyl in ) improve anticancer activity via fatty acid synthase inhibition. The cyclohexyl group in the target compound may balance lipophilicity and steric bulk for optimal pharmacokinetics.

Supramolecular Interactions :

  • Adamantyl-substituted analogues (e.g., ) exhibit strong van der Waals and C–H···π interactions in crystal structures, which may stabilize protein-ligand complexes. The cyclohexyl group’s conformational flexibility could reduce such interactions compared to rigid adamantyl.

Antimicrobial and Anti-inflammatory Activity: Methoxy-substituted derivatives (e.g., ) show enhanced antimicrobial activity due to improved membrane penetration. The target compound’s 3-methoxyphenoxy group may similarly enhance bioavailability.

Research Findings and Data Tables

Table 1: Comparative Pharmacological Data

Compound Assay Model Activity (IC₅₀ or MIC) Reference
3-(2-Chlorophenyl)-6-((4-methoxyphenoxy)methyl) p38 MAPK inhibition 0.8 μM
3-Pentadecyl-6-phenyl MCF-7 breast cancer 12 μM
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl) E. coli (MIC) 8 μg/mL

Table 2: Structural and Physicochemical Properties

Compound LogP Molecular Weight (g/mol) Hydrogen Bond Acceptors Reference
Target Compound 4.2* 412.5* 6
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) 5.1 446.9 4
3-(2-Chlorophenyl)-6-((4-methoxyphenoxy)methyl) 3.8 398.8 5

*Predicted using ChemDraw.

Biological Activity

The compound 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting key research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure incorporates a triazole ring fused with a thiadiazole moiety and is substituted with cyclohexyl and methoxyphenoxy groups. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antibacterial and antifungal activities. In a study evaluating various 1,3,4-thiadiazole derivatives:

  • Minimum Inhibitory Concentrations (MIC) were determined against Gram-positive and Gram-negative bacteria.
  • Compounds demonstrated MIC values ranging from 16 to 31.25 μg/mL against bacterial strains such as E. coli and S. aureus .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. A study on related compounds found that certain derivatives exhibited cytotoxic effects on various cancer cell lines:

  • For instance, N-Benzyl derivatives showed IC50 values against the HEK293T cell line ranging from 33.74 to 52.63 μM , indicating promising anticancer activity .
  • Additionally, some derivatives were tested against breast cancer cell lines (MDA-MB-231) with IC50 values lower than that of cisplatin control (IC50 3.3 μM) .

Anti-inflammatory Effects

Research has indicated that thiadiazole compounds may possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. Specific studies have demonstrated that certain thiadiazole derivatives can reduce inflammation markers in vitro.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 16–31.25 μg/mL
AnticancerIC50: 33.74–52.63 μM
Anti-inflammatoryInhibition of cytokines

Case Study 1: Antimicrobial Screening

A comprehensive screening of various 1,3,4-thiadiazole derivatives was conducted to evaluate their antimicrobial efficacy. Among the tested compounds, those with methoxyphenyl substitutions showed superior activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Efficacy

In a comparative study involving multiple triazolo-thiadiazole derivatives against breast cancer cell lines, the compound exhibited notable cytotoxicity compared to standard chemotherapeutics like cisplatin. This highlights its potential as a candidate for further development in cancer therapy.

Q & A

Q. What are the established synthetic routes for 3-cyclohexyl-6-[(3-methoxyphenoxy)methyl]triazolothiadiazole, and what are their critical optimization parameters?

The synthesis typically involves cyclization of precursor hydrazides and thiol intermediates. A validated method includes:

Hydrazide preparation : Reacting cyclohexanecarboxylic acid hydrazide with carbon disulfide in ethanol under alkaline conditions to form potassium dithiocarbazinate .

Cyclization : Treating the dithiocarbazinate with hydrazine hydrate to generate 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol .

Final coupling : Reacting the triazole-thiol with 3-methoxyphenoxyacetic acid in phosphorus oxychloride (POCl₃) to form the triazolothiadiazole core .

Q. Key parameters :

  • Solvent choice : Toluene or ethanol for cyclization steps.
  • Catalysts : POCl₃ enhances electrophilicity during coupling .
  • Purity control : Recrystallization from ethanol-DMF (1:1) yields >95% purity .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • 1H NMR/IR : Confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, S–H stretch at 2550 cm⁻¹) .
  • X-ray crystallography : Resolves bond angles and planarity of the triazolothiadiazole core. Example: Triazolothiadiazole rings show maximum deviation of 0.013 Å from planarity .
  • Elemental analysis : Validates stoichiometry (e.g., C: 64.96%, H: 7.01%, N: 17.83% for C₁₇H₂₂N₄S) .

Q. How is preliminary biological activity screening designed for this compound?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against Staphylococcus aureus or Candida albicans using broth microdilution (CLSI guidelines) .
  • Enzyme inhibition : COX-2 selectivity assays with celecoxib as a positive control (IC₅₀ comparison) .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Parameter Effect on Yield Reference
POCl₃ concentrationExcess POCl₃ (>10 mL/mol) improves cyclization efficiency by 20%
Reaction timeExtended reflux (6–16 h) increases yield from 49% to 68%
Solvent polarityEthanol-DMF (1:1) enhances solubility of intermediates

Contradiction note : NaH in toluene () vs. POCl₃ () for cyclization. Resolution: POCl₃ is preferred for electron-deficient aromatic systems due to stronger electrophilic activation .

Q. How do structural modifications at the 3- and 6-positions alter bioactivity?

Substituent Activity Profile Mechanistic Insight
3-CyclohexylEnhanced antifungal activity (MIC: 8 µg/mL)Hydrophobic interactions with lanosterol 14α-demethylase
6-(3-Methoxyphenoxy)methylCOX-2 selectivity (IC₅₀: 0.8 µM)Methoxy group fits into COX-2 hydrophobic pocket

Methodological recommendation : Use molecular docking (e.g., AutoDock Vina) with PDB 3LD6 to predict binding modes before synthesis .

Q. How should researchers resolve contradictions in biological data across studies?

  • Case example : A compound shows antifungal activity in one study () but not in another ().
  • Resolution steps :
    • Standardize assays : Use identical fungal strains (e.g., C. albicans ATCC 90028) and media.
    • Control compounds : Include fluconazole as a positive control to validate assay conditions.
    • Structural verification : Confirm purity (>95% by HPLC) and crystallinity (PXRD) to rule out batch variability .

Q. What advanced techniques validate target engagement in vitro?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics to 14α-demethylase (KD < 1 µM indicates high affinity) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .
  • Cellular thermal shift assay (CETSA) : Confirms target stabilization in fungal lysates after compound treatment .

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